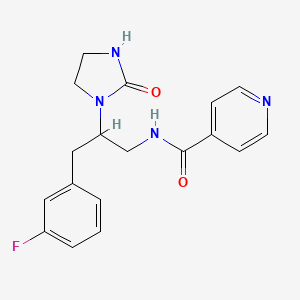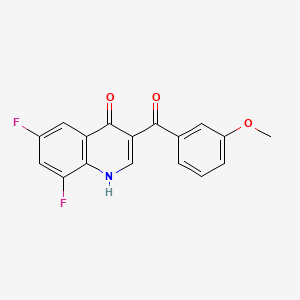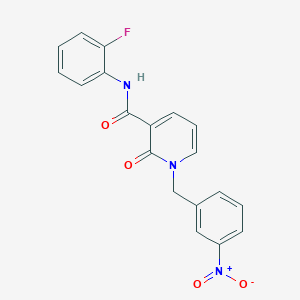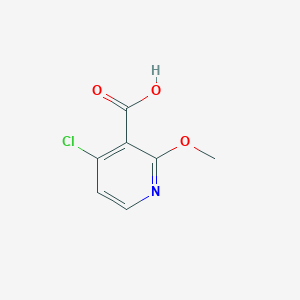
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have investigated the potential use of this compound in the treatment of various diseases. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound exhibited potent anticancer activity against human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound exhibited antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways in cells. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the journal Bioorganic & Medicinal Chemistry found that this compound inhibited the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound induced apoptosis (programmed cell death) in human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound inhibited the growth of bacterial strains by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
Several future directions for the research on (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be identified. One possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as bacterial infections and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be synthesized using a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 7-chloro-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. The second step involves the epoxidation of the intermediate compound using a reagent such as m-chloroperbenzoic acid to produce the final product, this compound.
Eigenschaften
IUPAC Name |
(7-chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-6-13-9-16(12-4-2-1-3-5-12)20(10-14(13)8-15)18(21)17-11-22-17/h1-8,16-17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDPMCIMCFUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)C3CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)
![N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2985439.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2985447.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide](/img/structure/B2985451.png)
![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)